molecular formula C14H11N3O4 B2821785 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide CAS No. 862808-81-9

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide

Cat. No. B2821785
CAS RN: 862808-81-9
M. Wt: 285.259
InChI Key: PSNMKPFWJUFBNZ-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a furan and an oxadiazole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Benzamide is a simple carboxamide derivative of benzoic acid.


Synthesis Analysis

While specific synthesis methods for this compound were not found, furan compounds can be synthesized from furfural, which can be obtained from renewable resources . Oxadiazole derivatives can be synthesized from carboxylic acid hydrazides .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . The physical and chemical properties of this specific compound would likely depend on the functional groups present and their arrangement .

Scientific Research Applications

Photochemical Synthesis

A study by Buscemi et al. (2001) highlights a photochemical methodology for synthesizing oxadiazoles, which could be relevant to the synthesis of compounds like N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide. This method involves irradiation and has implications for the efficient synthesis of such compounds in scientific research (Buscemi et al., 2001).

Insensitive Energetic Materials

Yu et al. (2017) synthesized and characterized compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which demonstrates the potential of oxadiazole and furazan derivatives in creating insensitive energetic materials. This research is crucial for developing materials with improved safety profiles (Yu et al., 2017).

Dual Inhibitors of Tuberculosis and Inflammation

Turukarabettu et al. (2019) developed derivatives that act as dual inhibitors of multidrug-resistant tuberculosis and inflammation. These compounds, including oxadiazole and nitrofuran groups, show promise in therapeutic applications, highlighting the versatility of oxadiazole-based compounds in medicinal chemistry (Turukarabettu et al., 2019).

Antimicrobial Activities

Basoglu et al. (2013) explored the antimicrobial activities of various azole derivatives, including oxadiazole compounds. Their findings indicate the potential of these compounds in addressing microbial diseases, which could be extended to research involving this compound (Basoglu et al., 2013).

Chelating Properties of Metal Chelates

Varde and Acharya (2017) investigated the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules. This study sheds light on the potential use of such compounds in coordination chemistry and metal ion detection (Varde & Acharya, 2017).

Generation of Nitric Oxide and Vasodilator Action

Feelisch et al. (1992) explored the generation of nitric oxide by furoxans and their vasodilator action. This research is relevant to understanding how oxadiazole derivatives could influence vascular biology and potentially lead to new therapeutic agents (Feelisch et al., 1992).

Inhibition of Transferase Enzymes

Tomi et al. (2010) described the synthesis of bis-1,3,4-oxadiazole containing glycine moiety and its effects on transferase enzyme activities. This study contributes to the understanding of how oxadiazole derivatives can interact with and modulate enzyme activities (Tomi et al., 2010).

Mechanism of Action

Target of Action

The primary target of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is currently unknown. Similar compounds have been found to target proteins likealdose reductase . Aldose reductase plays a crucial role in the polyol pathway and is implicated in various pathological conditions, including diabetic complications.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target protein and modulate its activity, leading to downstream effects .

Biochemical Pathways

If it targets aldose reductase, it could potentially influence thepolyol pathway , which is involved in glucose metabolism and is implicated in various pathological conditions.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

If it targets aldose reductase, it could potentially modulate glucose metabolism and have implications for conditions like diabetes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Safety and Hazards

Furan is toxic and may be carcinogenic in humans . The safety and hazards of this specific compound would likely depend on its structure and intended use .

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-19-10-5-2-4-9(8-10)12(18)15-14-17-16-13(21-14)11-6-3-7-20-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNMKPFWJUFBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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